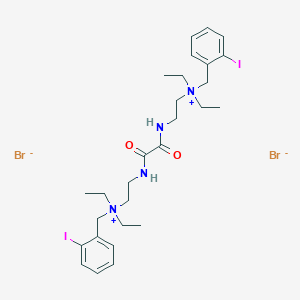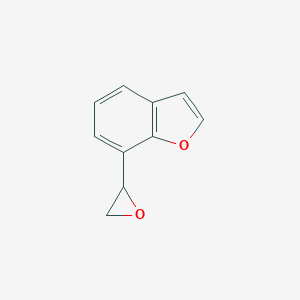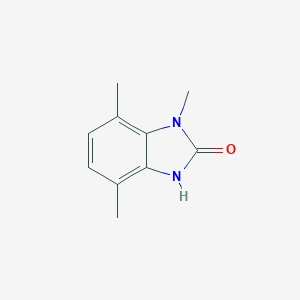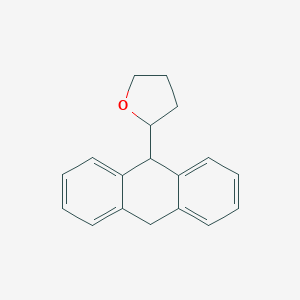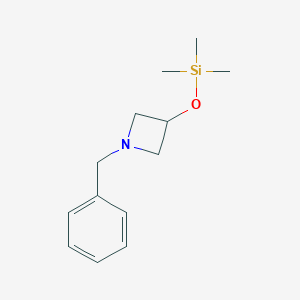
1-Benzyl-3-trimethylsilyloxy-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and is commonly used in organic synthesis as a building block for various complex molecules. In
Applications De Recherche Scientifique
1-Benzyl-3-trimethylsilyloxy-azetidine has various applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules such as alkaloids, peptides, and natural products. It has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has been used in the development of new materials for various applications such as drug delivery systems and sensors.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various biological processes. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling pathways, gene expression, and metabolism.
Biochemical and Physiological Effects:
1-Benzyl-3-trimethylsilyloxy-azetidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in animal models, making it a potential therapeutic agent for the treatment of diabetes. However, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-trimethylsilyloxy-azetidine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzyl-3-trimethylsilyloxy-azetidine in lab experiments is its ease of synthesis. The synthesis method is simple and produces high yields, making it a cost-effective option for researchers. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has a variety of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 1-Benzyl-3-trimethylsilyloxy-azetidine is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential effects on human health.
Orientations Futures
There are several future directions for the research and development of 1-Benzyl-3-trimethylsilyloxy-azetidine. One potential direction is the further exploration of its therapeutic properties, particularly in the treatment of diabetes and other metabolic disorders. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine could be used in the development of new materials for drug delivery systems and sensors. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine involves the reaction of benzylamine with trimethylsilyl chloride in the presence of sodium hydride. The reaction takes place in anhydrous conditions and produces 1-Benzyl-3-trimethylsilyloxy-azetidine as the final product. This method has been widely used for the synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine due to its simplicity and high yield.
Propriétés
Numéro CAS |
111043-42-6 |
|---|---|
Nom du produit |
1-Benzyl-3-trimethylsilyloxy-azetidine |
Formule moléculaire |
C13H21NOSi |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clé InChI |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Synonymes |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

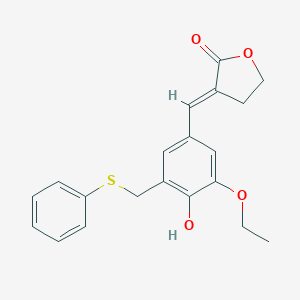
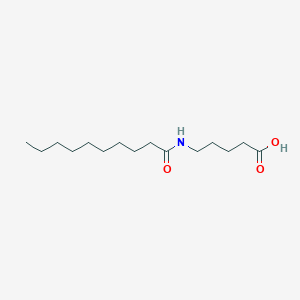

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
